

Technical Monograph: 2-Chloro-4-methylphenylboronic Acid Pinacol Ester

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Compound of Interest

Compound Name: 2-Chloro-4-methylphenylboronic acid pinacol ester

CAS No.: 1144097-12-0

Cat. No.: B3039512

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Strategic Utilization in Sterically Demanding Cross-Coupling

Executive Summary

In the landscape of modern medicinal chemistry, **2-Chloro-4-methylphenylboronic acid pinacol ester** (CAS: 1144097-12-0) represents a high-value pharmacophore building block. Unlike simple phenylboronates, this compound features an ortho-chloro substituent relative to the boron center. This structural nuance confers two distinct properties: it introduces necessary steric bulk that can induce axial chirality (atropisomerism) in biaryl systems, and it serves as a latent electrophilic handle for subsequent functionalization.

This guide moves beyond basic catalog data to analyze the compound's behavior in palladium-catalyzed cross-coupling, offering optimized protocols that mitigate the steric deceleration often observed with ortho-substituted boronates.

Physicochemical Profile

The pinacol ester moiety significantly enhances the lipophilicity and stability of the parent boronic acid, facilitating purification via silica gel chromatography and preventing rapid protodeboronation—a common failure mode for ortho-halo boronic acids.

Table 1: Core Technical Specifications

Property	Specification
IUPAC Name	2-(2-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number	1144097-12-0
Molecular Formula	C ₁₃ H ₁₈ BClO ₂
Molecular Weight	252.54 g/mol
Physical State	White to off-white solid (low melting) or viscous oil
Solubility	Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Stability	Moisture stable (relative to acid); Hydrolysis occurs over days in aqueous base
SMILES	<chem>CC1=CC(Cl)=C(C=C1)B2OC(C)(C)C(C)(C)O2</chem>

Structural Analysis & Reactivity Logic

The "Ortho-Effect" in Transmetallation

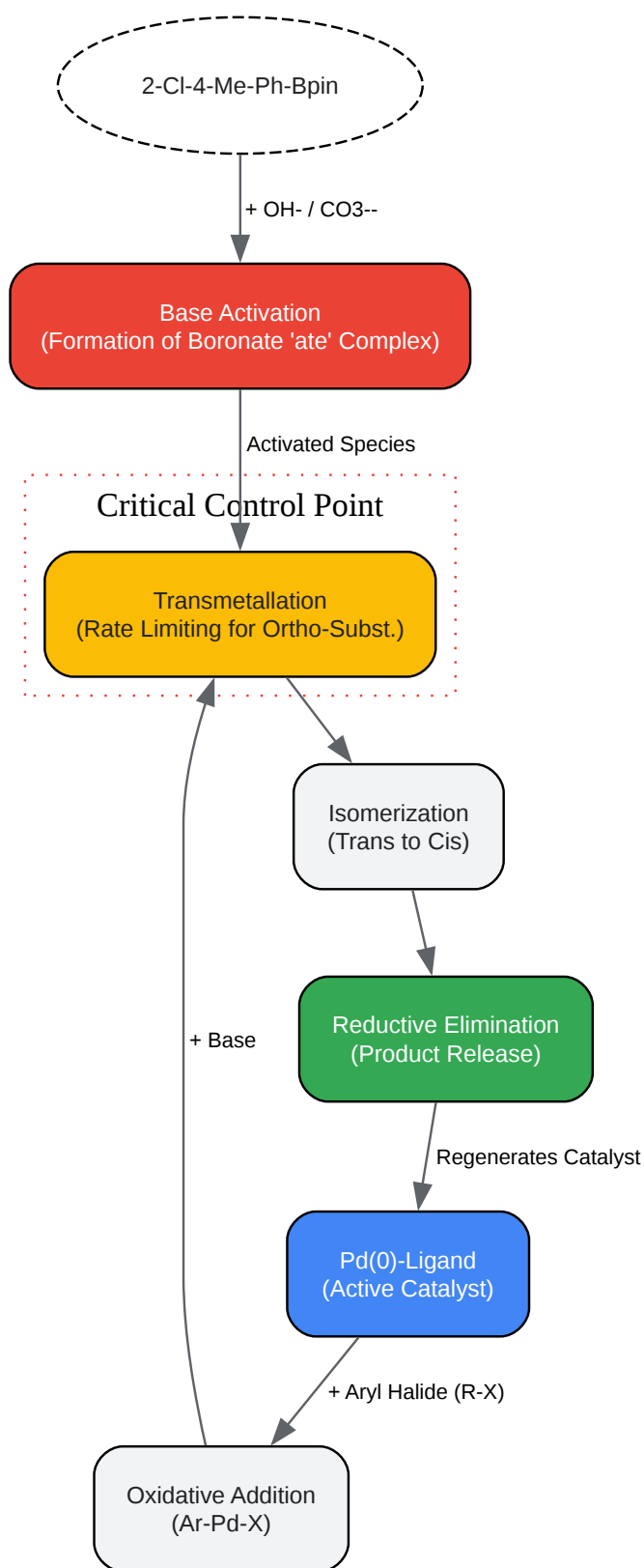
The critical feature of this molecule is the chlorine atom at the C2 position. In Suzuki-Miyaura coupling, the rate-determining step is often transmetallation.

- **Steric Hindrance:** The C2-Chloro creates steric pressure around the boron center. While this protects the boron from premature oxidation, it hinders the approach of the oxo-palladium complex during the catalytic cycle.
- **Electronic Effect:** The electron-withdrawing nature of the chlorine (-I effect) renders the boron center slightly more Lewis acidic, potentially aiding coordination with the base (activation), but the steric factor generally dominates.

Implication: Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in sluggish conversion or homocoupling. High-activity catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are required to drive the reaction to completion.

Visualizing the Catalytic Pathway

The following diagram illustrates the Suzuki-Miyaura cycle tailored for this sterically demanding substrate. Note the emphasis on the Base Activation step, which is critical for converting the unreactive boronate ester into the reactive boronate "ate" complex.



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Figure 1: Catalytic cycle highlighting the activation of the pinacol ester. The transmetalation step is the bottleneck due to the steric bulk of the 2-chloro substituent.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Rationale: This protocol uses SPhos-Pd-G2, a precatalyst that generates the active Pd(0) species rapidly. SPhos is specifically chosen because its bulk allows it to accommodate the steric demand of the ortho-chloro boronate while preventing catalyst decomposition.

Reagents:

- Aryl Bromide/Iodide (1.0 equiv)
- **2-Chloro-4-methylphenylboronic acid pinacol ester** (1.2 equiv)
- Catalyst: SPhos-Pd-G2 (0.02 equiv / 2 mol%)
- Base: K_3PO_4 (3.0 equiv, finely ground)
- Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

- Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 mmol), Boronate Ester (1.2 mmol, 303 mg), SPhos-Pd-G2 (0.02 mmol), and K_3PO_4 (3.0 mmol).
- Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times (Critical: Oxygen poisons the active Pd species).
- Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL) via syringe.
- Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor via LC-MS.
 - Checkpoint: If the reaction stalls, add an additional 1 mol% catalyst.

- Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄.^[1]
- Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of the Pinacol Ester (Miyaura Borylation)

Rationale: If the ester is not available, it can be synthesized from 2-bromo-5-methylchlorobenzene.

Reagents:

- 2-Bromo-5-methylchlorobenzene (1.0 equiv)
- Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
- Pd(dppf)Cl₂[2]·DCM (0.03 equiv)
- KOAc (3.0 equiv)
- Solvent: DMSO (anhydrous)

Workflow:

- Combine aryl halide, B₂pin₂, KOAc, and Pd catalyst in a flask.
- Add DMSO and degas thoroughly.
- Heat to 90 °C for 3 hours. (Note: DMSO accelerates the reaction compared to Dioxane).
- Self-Validating Step: Check LC-MS for the disappearance of the bromide. The product will show a mass of [M+H]⁺ (often weak ionization) or hydrolysis to the acid in the MS source.

Applications in Drug Discovery^{[2][4][5]} Scaffold Decoration & Fragment Linking

This reagent is widely used to introduce the 2-chloro-4-methylphenyl motif. The 4-methyl group serves as a metabolic "soft spot" (benzylic oxidation) which can be exploited for clearance or blocked (via fluorination) to extend half-life.

Atropisomer Synthesis

In biaryl synthesis, if the coupling partner also possesses an ortho substituent (e.g., a substituted pyridine or pyrimidine), the resulting C-C bond will have restricted rotation.

- Design Strategy: The 2-Cl group provides a high energy barrier to rotation. By using chiral ligands during the coupling, researchers can potentially synthesize axially chiral biaryls (atropisomers) selectively, a growing trend in kinase inhibitor design.

Handling, Stability, and Safety

- Hydrolysis: While pinacol esters are more stable than boronic acids, they are not immune to hydrolysis. Long-term storage in humid conditions can lead to partial conversion back to the free boronic acid (2-Chloro-4-methylphenylboronic acid).
 - QC Check: A simple ^1H NMR in CDCl_3 can verify purity. The pinacol methyls appear as a sharp singlet ~ 1.3 ppm (12H). If hydrolysis has occurred, this peak diminishes, and broad -OH peaks may appear.
- Deboronation: The ortho-chloro group makes the C-B bond slightly more susceptible to protodeboronation under highly acidic conditions or high temperatures (>120 °C) in the presence of water.
- Safety: Standard laboratory PPE (gloves, goggles, lab coat) is sufficient. Avoid inhalation of dust.[3][4]

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [Link](#)
- Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki–Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. *Journal of the American Chemical Society*, 129(11), 3358–3366. [Link](#)

- Sigma-Aldrich. (n.d.). **2-Chloro-4-methylphenylboronic acid pinacol ester** Product Specification. [Link](#) (Search CAS: 1144097-12-0)
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. *Chemical Society Reviews*, 43, 412-443. [Link](#)
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54366663, **2-Chloro-4-methylphenylboronic acid pinacol ester**. [Link](#)

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. keyorganics.net [keyorganics.net]
- 4. jwpharmmlab.com [jwpharmmlab.com]
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